3-Ethyl-6-(methoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Description
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Properties
IUPAC Name |
3-ethyl-6-(methoxymethyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-3-10-7(11)4-6(5-13-2)9-8(10)12/h4H,3,5H2,1-2H3,(H,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSISUBGZCGTFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(NC1=O)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Ethyl-6-(methoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 184.19 g/mol
- IUPAC Name : 3-ethyl-6-(methoxymethyl)-1H-pyrimidine-2,4-dione
Biological Activities
The biological activities of this compound have been explored through various studies. Key findings include:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. For instance:
- In vitro studies have shown effectiveness against various bacterial strains including E. coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 62.5 µg/mL to 78.12 µg/mL for different strains .
Cytotoxic Effects
The compound has also been evaluated for its cytotoxicity against cancer cell lines:
- Hela and A549 Cells : The IC50 values for these cell lines were found to be 226 µg/mL and 242.52 µg/mL respectively, indicating moderate antiproliferative effects .
The exact mechanism of action for this compound is still under investigation. However, preliminary studies suggest that it may interact with specific cellular pathways involved in proliferation and apoptosis.
Case Studies
- Antimicrobial Screening : A study conducted on various derivatives of tetrahydropyrimidines found that modifications in the chemical structure significantly influenced their antimicrobial efficacy. The compound was noted for its ability to inhibit bacterial secretion systems which are critical for virulence in pathogens like E. coli .
- Cytotoxicity Assessment : In a comparative analysis of several pyrimidine derivatives, this compound showed promising results as a cytotoxic agent against cancer cells when tested alongside established chemotherapeutic agents .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 184.19 g/mol |
| Antimicrobial Activity (MIC) | 62.5 - 78.12 µg/mL |
| Cytotoxicity (IC50 Hela) | 226 µg/mL |
| Cytotoxicity (IC50 A549) | 242.52 µg/mL |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
